molecular formula C17H17NO5 B14684572 Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester CAS No. 28092-08-2

Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester

Cat. No.: B14684572
CAS No.: 28092-08-2
M. Wt: 315.32 g/mol
InChI Key: WYDMIGYDAYJCEL-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy, methoxyphenyl, and ethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This is followed by the introduction of the 4-methoxyphenylamino group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Salicylic acid: Similar structure but lacks the methoxyphenyl and ethyl ester groups.

    Aspirin (acetylsalicylic acid): Contains an acetyl group instead of the methoxyphenyl group.

    Paracetamol (acetaminophen): Contains a hydroxyl group and an amide group instead of the ester group.

Uniqueness

Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

28092-08-2

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

ethyl 2-hydroxy-5-[(4-methoxyphenyl)carbamoyl]benzoate

InChI

InChI=1S/C17H17NO5/c1-3-23-17(21)14-10-11(4-9-15(14)19)16(20)18-12-5-7-13(22-2)8-6-12/h4-10,19H,3H2,1-2H3,(H,18,20)

InChI Key

WYDMIGYDAYJCEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)OC)O

Origin of Product

United States

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